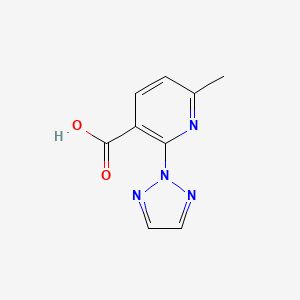
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid
Número de catálogo B8503434
Peso molecular: 204.19 g/mol
Clave InChI: VNGUNPFSPAFWJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US09079911B2
Procedure details


To a 100 ml round bottom flask containing 2-chloro-6-methylnicotinic acid (3 g, 17.4 mmol), copper iodide (0.16 g, 0.5 mol %), and cesium carbonate (11.4 g, 35 mmol) was added a mixture of dioxane (20 mL) and H2O (0.1 ml, 5.25 mmol). Next triazole (2.03 mL, 35 mmol) and finally (R,R)-(−)-N,N′-dimethyl-1,2-cyclohexanediamine ligand (0.56 mL, 3.5 mmol) were added. The resulting clumpy yellow slurry was stirred until evenly dispersed. Upon heating to 100° C. the reaction mixture changed from a yellow slurry to pale green. As heating progressed the slurry became less thick and was stirred more easily. The light green slurry was stirred for 4 hr at 100° C. and left to stir at room temp overnight. At this point the reaction mixture appeared as a cobalt blue slurry which was then diluted with 20 mL ether and 20 mL H2O. The resulting solution was thoroughly stirred and transferred to a seperatory funnel then the RBF was subsequently rinsed with 20 mL ether and H2O each. The aqueous layer was separated from the organic layer and acidified to pH 1 with 6 mL conc. HCl. The now brown/lime green aqueous layer was extracted twice with EtOAc. The bright yellow organic layers were combined and dried with Na2SO4 and then conc. into a yellow powder under reduced pressure. To the yellow powder was added EtOAc to form a yellow slurry. The solids were filtered off and washed with EtOAc to give a very pale yield). The filtrate was conc. into a yellow solid and purified (FCC, 0-5% MeOH in DCM w/0.5% AcOH) to give the title product in a 20% yield. MS (ESI): mass calculated for C9H8N4O2, 204.18; m/z found 205.3 [M+H]+. 1H NMR (400 MHz, CD3OD): 8.21-8.18 (m, 1H), 7.98 (s, 2H), 7.51 (d, J=7.9 Hz, 1H), 2.64 (s, 3H).



Name
cesium carbonate
Quantity
11.4 g
Type
reactant
Reaction Step Two



Quantity
0.56 mL
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[Cs+].[Cs+].[NH:18]1[CH:22]=[CH:21][N:20]=[N:19]1.CN[C@@H]1CCCC[C@H]1NC>CCOCC.O.[Cu](I)I.[Co].O1CCOCC1>[CH3:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([N:19]2[N:20]=[CH:21][CH:22]=[N:18]2)[N:10]=1 |f:1.2.3|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=N1)C
|
|
Name
|
cesium carbonate
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0.16 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
Step Three
|
Name
|
|
|
Quantity
|
2.03 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1N=NC=C1
|
|
Name
|
|
|
Quantity
|
0.56 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Co]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting clumpy yellow slurry was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
until evenly dispersed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
As heating
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred more easily
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The light green slurry was stirred for 4 hr at 100° C.
|
|
Duration
|
4 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at room temp overnight
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was thoroughly stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a seperatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
the RBF was subsequently rinsed with 20 mL ether and H2O each
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated from the organic layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The now brown/lime green aqueous layer was extracted twice with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the yellow powder was added EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a yellow slurry
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a very pale yield)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified (FCC, 0-5% MeOH in DCM w/0.5% AcOH)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC(=C(C(=O)O)C=C1)N1N=CC=N1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 20% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

